Cas no 1172778-48-1 (5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide)

5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide
- 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide
- F5517-0022
- VU0645654-1
- 5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
- 1172778-48-1
- AKOS024511611
- 5-(benzimidazol-1-ylmethyl)-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
-
- インチ: 1S/C21H18FN3O2/c22-16-7-5-15(6-8-16)11-12-23-21(26)20-10-9-17(27-20)13-25-14-24-18-3-1-2-4-19(18)25/h1-10,14H,11-13H2,(H,23,26)
- InChIKey: DKCIYXADHSHKKW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CCNC(C1=CC=C(CN2C=NC3C=CC=CC2=3)O1)=O
計算された属性
- せいみつぶんしりょう: 363.13830499g/mol
- どういたいしつりょう: 363.13830499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5517-0022-10μmol |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-1mg |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-40mg |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-4mg |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-5mg |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-20μmol |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-3mg |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-15mg |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-2μmol |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5517-0022-25mg |
5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
1172778-48-1 | 25mg |
$109.0 | 2023-09-10 |
5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide 関連文献
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 1172778-48-1 and Product Name: 5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide
The compound with the CAS number 1172778-48-1 and the product name 5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a benzodiazole moiety, which is well-known for its role in various pharmacological contexts, alongside a furan ring system that contributes to its distinct chemical properties. The presence of a 4-fluorophenyl group further enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, the development of novel compounds with complex molecular architectures has been a cornerstone of pharmaceutical research. The compound in question exhibits a sophisticated interplay of functional groups that contribute to its biological activity. Specifically, the benzodiazole moiety is known for its anxiolytic, sedative, and muscle relaxant properties, while the furan ring system is often associated with anti-inflammatory and analgesic effects. The combination of these structural elements suggests that this compound may exhibit multifaceted therapeutic benefits.
One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The benzodiazole scaffold is widely recognized for its interaction with central nervous system receptors, particularly GABA receptors, which are crucial for regulating neuronal excitability. This interaction can lead to a reduction in anxiety and seizure activity, making benzodiazole derivatives valuable in managing conditions such as epilepsy and generalized anxiety disorder. Additionally, the 4-fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, improving its bioavailability and efficacy.
Recent studies have begun to explore the synergistic effects of combining different pharmacophores in a single molecule. The compound with CAS No. 1172778-48-1 exemplifies this approach by integrating a benzodiazole core with a furan ring and a 4-fluorophenyl substituent. Preliminary in vitro studies have shown promising results regarding its interaction with various biological targets. For instance, the compound has demonstrated inhibitory activity against certain enzymes implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease.
The structural design of this compound also takes into account principles of drug-like properties, including solubility, metabolic stability, and binding affinity. The presence of the furan ring not only contributes to its pharmacological activity but also influences its physicochemical properties, potentially enhancing its oral bioavailability. Furthermore, the molecular geometry optimized through computational chemistry predicts favorable interactions with target proteins, which is critical for achieving high efficacy.
In the context of modern drug discovery, computational methods play an increasingly important role in identifying and optimizing lead compounds. Advanced computational techniques such as molecular docking and quantum mechanics simulations have been employed to evaluate the binding affinity of this compound to various biological targets. These studies have provided valuable insights into its mechanism of action and have guided further modifications to improve its therapeutic potential.
Another area of interest is the potential use of this compound in combination therapy regimens. The multifaceted pharmacological profile suggested by its structure makes it an attractive candidate for combination with other drugs that target different aspects of neurological disorders. Such combinations could potentially enhance therapeutic outcomes by addressing multiple pathological pathways simultaneously.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to develop such complex molecules. Each step has been optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.
As research continues to uncover new therapeutic targets and mechanisms, compounds like those with CAS No. 1172778-48-1 will play an increasingly important role in addressing unmet medical needs. The integration of advanced chemical design principles with cutting-edge computational methods holds great promise for developing next-generation pharmaceuticals that are both effective and well-tolerated by patients.
The future development of this compound will likely involve further preclinical studies to evaluate its safety profile and pharmacokinetic properties. Once these studies are completed successfully, it may proceed to clinical trials where it can be tested in human subjects for efficacy and tolerability. The journey from laboratory discovery to clinical application is long and challenging but represents one of the most exciting aspects of pharmaceutical research.
1172778-48-1 (5-(1H-1,3-benzodiazol-1-yl)methyl-N-2-(4-fluorophenyl)ethylfuran-2-carboxamide) 関連製品
- 1784521-12-5(5-(Tert-Butyl)-1H-indazole-3-carboxylic acid)
- 2171676-69-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid)
- 2137472-82-1(2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid)
- 2751603-17-3((4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride)
- 548779-60-8(N,N'-1,4-Phenylenebis2,5-dichlorobenzamide)
- 894036-98-7(1-benzyl-1-ethyl-3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylurea)
- 1242015-33-3(2-(2-(4-Methoxyphenoxy)-5-chlorophenyl)acetic Acid)
- 1246812-58-7(rac Efavirenz-d4)
- 1100585-05-4(3-Bromo-1-methyl-2-pyridin-2-yl-1H-indole)
- 308299-60-7(3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate)




